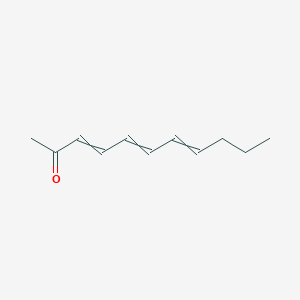
Undecatrien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecatrien-2-one is typically synthesized through the condensation reaction of citral with a ketone in the presence of a base catalyst . Common bases used include aqueous sodium hydroxide, sodium ethoxide in ethanol, and metallic sodium dissolved in alcohol . The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar condensation reactions but on a larger scale. The use of continuous reactors and catalysts like raney nickel can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Undecatrien-2-one undergoes various chemical reactions, including:
Hydrogenation: Reduction of the unsaturated bonds using hydrogen gas and catalysts like raney nickel.
Oxidation: Conversion to corresponding alcohols or acids using oxidizing agents.
Substitution: Reactions with halogens or other substituents to form derivatives.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, raney nickel catalyst, elevated pressure.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products
Hydrogenation: Saturated ketones.
Oxidation: Alcohols, carboxylic acids.
Substitution: Halogenated ketones.
Wissenschaftliche Forschungsanwendungen
Undecatrien-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of vitamin A and other bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of undecatrien-2-one involves its interaction with various molecular targets. In hydrogenation reactions, the compound adsorbs onto the catalyst surface, where hydrogen atoms add to the unsaturated bonds, converting them into saturated bonds . In biological systems, its interactions with enzymes and receptors are of interest, though detailed pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-: Another unsaturated ketone with similar structure but fewer double bonds.
(E)-5,9-Undecadien-2-one, 6,10-dimethyl-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Undecatrien-2-one is unique due to its three conjugated double bonds, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific aromatic characteristics .
Eigenschaften
CAS-Nummer |
89697-34-7 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
undeca-3,5,7-trien-2-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-8-9-10-11(2)12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
WHGFDVVNSVDNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
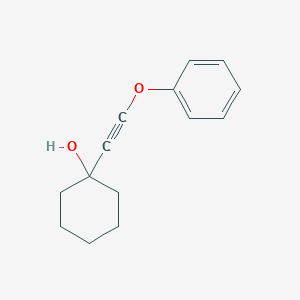
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
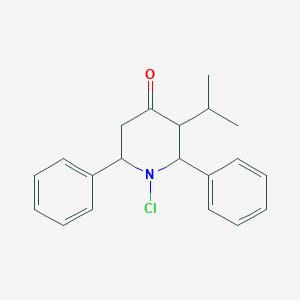
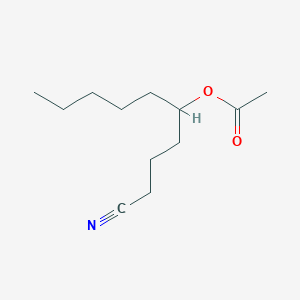
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
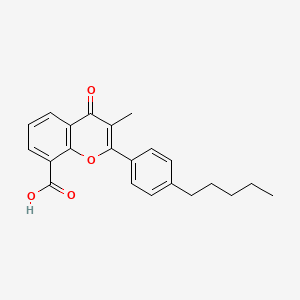
![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
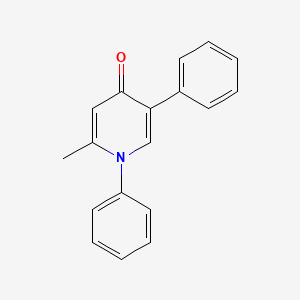
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
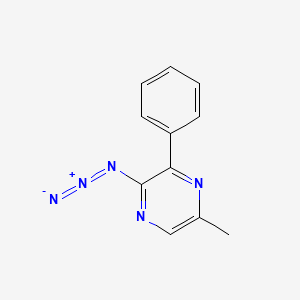
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
